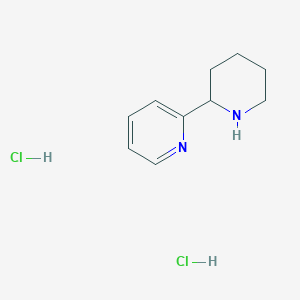

2-(Piperidin-2-yl)pyridine dihydrochloride

Description

Significance of Piperidine (B6355638) and Pyridine (B92270) Scaffolds in Contemporary Medicinal Chemistry and Drug Discovery

The piperidine and pyridine rings are among the most important heterocyclic scaffolds in pharmaceutical science. nih.govencyclopedia.pub Piperidine, a six-membered ring containing one nitrogen atom, is a ubiquitous feature in a vast number of alkaloids and synthetic pharmaceuticals. nih.govencyclopedia.pub Its presence in a molecule can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. colab.wsthieme-connect.com Chiral piperidine scaffolds, in particular, are prevalent cores in many active drugs. colab.wsthieme-connect.com

The pyridine ring, an aromatic six-membered heterocycle, is also a cornerstone of drug design. nih.gov It is a structural unit in many natural products, including vitamins like niacin and coenzymes such as NAD. nih.gov Incorporating a pyridine motif into a drug candidate can enhance its biochemical potency, metabolic stability, and cell permeability. nih.gov Pyridine derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The versatility of these two scaffolds allows for the creation of large compound libraries for screening against various biological targets. nih.gov

Table 1: Examples of Marketed Drugs Containing Piperidine or Pyridine Scaffolds

| Drug | Scaffold | Therapeutic Use |

|---|---|---|

| Donepezil | Piperidine | Alzheimer's disease nih.gov |

| Crizotinib | Pyridine | Anticancer nih.gov |

| Milrinone | Pyridine | Vasodilator nih.gov |

| Amrinone | Pyridine | Vasodilator nih.gov |

| Atropine | Piperidine | Treatment of bradycardia, nausea encyclopedia.pub |

Historical Development and Evolution of Research on 2-(Piperidin-2-yl)pyridine (B97662) Dihydrochloride (B599025) and Related Structural Motifs

Research into 2-(piperidin-2-yl)pyridine and its related structures is fundamentally linked to the development of synthetic methods for creating substituted piperidines and pyridines. A primary and historically significant method for synthesizing piperidines is the hydrogenation or reduction of the corresponding pyridine derivatives. nih.gov Various catalytic systems, employing metals like palladium, platinum, ruthenium, and nickel, have been developed to achieve this transformation with high efficiency and selectivity. nih.gov

The synthesis of the core 2-(piperidin-2-yl)pyridine structure can be approached through several routes. One common strategy involves the coupling of a pyridine unit with a protected piperidine precursor, or vice-versa, followed by deprotection. Another key method is the catalytic hydrogenation of 2,2'-bipyridine, although controlling the reaction to achieve selective reduction of only one ring presents a significant chemical challenge. Modern synthetic approaches often combine hydrogenation with other functionalization steps in one-pot processes to improve efficiency. nih.gov

For instance, the synthesis of derivatives often starts from commercially available materials like 2,6-dichloropyridine. mdpi.com Through a sequence of reactions, such as nucleophilic aromatic substitution with piperidine followed by cross-coupling reactions, chemists can build the desired molecular framework. mdpi.com The development of these multi-step synthetic sequences has been crucial for exploring the structure-activity relationships of this class of compounds. mdpi.commdpi.com A key intermediate in many syntheses is 2-aminopyridine (B139424), which can be reacted with various reagents to build more complex structures. researchgate.net

Current Research Frontiers and Emerging Trajectories in the Exploration of 2-(Piperidin-2-yl)pyridine Dihydrochloride

The 2-(piperidin-2-yl)pyridine scaffold continues to be a fertile ground for drug discovery, with current research exploring its potential across various therapeutic areas. The ability to modify both the piperidine and pyridine rings allows for fine-tuning of the molecule's pharmacological properties.

One major area of investigation is in the development of novel kinase inhibitors for cancer therapy. mdpi.com For example, derivatives of arylpyridin-2-yl guanidine (B92328), which incorporate the 2-(piperidin-2-yl)pyridine motif, have been synthesized and evaluated as inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1). mdpi.com MSK1 is implicated in inflammatory diseases like asthma, making its inhibitors potential therapeutic agents. mdpi.com

Another frontier is the development of anti-fibrotic drugs. mdpi.com Researchers have synthesized novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives that have shown the ability to inhibit the expression of collagen in vitro, suggesting they could be developed into drugs for treating fibrotic diseases. mdpi.com

Furthermore, fluorinated derivatives, such as 3-fluoro-4-(piperidin-2-yl)pyridine, are being explored in medicinal chemistry. evitachem.com The inclusion of a fluorine atom can enhance biological activity and binding affinity. evitachem.com These compounds are being investigated as potential treatments for neurological disorders like depression and anxiety due to their ability to interact with neurotransmitter systems. evitachem.com

Table 2: Selected Research Applications of 2-(Piperidin-2-yl)pyridine Derivatives

| Derivative Class | Therapeutic Target/Application | Research Finding | Citation |

|---|---|---|---|

| Arylpyridin-2-yl guanidines | MSK1 Inhibition (Asthma) | A parent compound, 1-(6-phenylpyridin-2-yl)guanidine, was identified as a new MSK1 inhibitor. | mdpi.com |

| 2-(Pyridin-2-yl)pyrimidines | Anti-fibrosis | Compounds 12m and 12q effectively inhibited collagen expression in vitro. | mdpi.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-2-ylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCMOLSHRLXFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Piperidin 2 Yl Pyridine Dihydrochloride

Enantioselective Synthesis of (R)- and (S)-2-(Piperidin-2-yl)pyridine Dihydrochloride (B599025)

The preparation of enantiomerically pure (R)- and (S)-isomers of 2-(piperidin-2-yl)pyridine (B97662) is critical, as the biological activity of such chiral molecules often resides in a single enantiomer.

A primary strategy for the enantioselective synthesis of chiral 2-substituted piperidines is the asymmetric hydrogenation of the corresponding pyridine (B92270) precursor. dicp.ac.cn To facilitate this, the pyridine ring is often activated by forming N-benzylpyridinium salts, which can then be reduced with high enantioselectivity. dicp.ac.cnresearchgate.net Iridium-catalyzed asymmetric hydrogenation of these salts has proven to be an effective method. dicp.ac.cnresearchgate.net This direct approach is more atom-economical compared to traditional methods that may involve chiral auxiliaries or lengthy synthetic sequences. dicp.ac.cn Another approach involves the asymmetric reduction of cyclic imines or related precursors, which can be achieved using biocatalytic methods or chiral reducing agents.

Chiral catalysis is fundamental to modern asymmetric synthesis. For the synthesis of chiral piperidines, transition metal catalysts, particularly those based on iridium and rhodium, are widely used. For instance, an Iridium-catalyst featuring the chiral P,N-ligand MeO-BoQPhos has been successfully used for the enantioselective hydrogenation of 2-alkyl-pyridines, achieving high enantiomeric ratios. dicp.ac.cnnih.gov Similarly, rhodium catalysts with chiral ligands have been employed for the asymmetric carbometalation of dihydropyridines, which are precursors to chiral piperidines. nih.govorganic-chemistry.org

Organocatalysis provides a metal-free alternative. Chiral Brønsted acids, for example, can be used to activate substrates for nucleophilic attack. While specific applications to 2-(piperidin-2-yl)pyridine are a niche area, the general principle involves the catalyst creating a chiral environment that directs the stereochemical outcome of the reaction. For example, ureidoaminal-derived Brønsted bases have been used in the Michael addition to nitroolefins to create chiral heterocyclic scaffolds. nih.govacs.org

When direct asymmetric synthesis is not efficient or when a racemic mixture is produced, classical resolution is a viable method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent, such as an N-acetylated amino acid like N-acetyl-L-leucine, to form diastereomeric salts. google.com These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com After separation, the pure enantiomer can be recovered. A more modern and analytical approach for separating enantiomers and determining enantiomeric purity is the use of high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.govwhiterose.ac.uk Recrystallization of hydrochloride salts can also be used to enrich the enantiomeric purity of the final product. nih.govwhiterose.ac.uk

Novel Total Synthesis Pathways for the Core 2-(Piperidin-2-yl)pyridine Skeleton

Recent advances have led to innovative total synthesis pathways for constructing the 2-(piperidin-2-yl)pyridine core. One novel strategy involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which circumvents the need for chiral catalysts or high-pressure hydrogenation. dicp.ac.cn This method uses a chiral primary amine to induce chirality on the piperidine (B6355638) ring during its formation. dicp.ac.cn Another modern approach is the aza-Diels–Alder reaction, which has been used in a bio-inspired synthesis to form the decorated pyridine core from an amino acid precursor in a few steps. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are key steps in multi-step syntheses, for instance, in coupling piperidine to a dichloropyridine precursor. mdpi.com

Derivatization and Functionalization Strategies for Structure-Activity Relationship (SAR) Investigations

Derivatization of the 2-(piperidin-2-yl)pyridine scaffold is crucial for medicinal chemistry to conduct structure-activity relationship (SAR) studies, which explore how different functional groups on the molecule affect its biological interactions. mdpi.comnih.gov

Table 1: Example of a Regioselective Halogenation Reaction

| Reaction Type | Reagent System | Typical Position of Functionalization on Pyridine Ring | Notes |

|---|---|---|---|

| Bromination | LiBr / Selectfluor | Dependent on existing substituents | Effective for 2-aminopyridines. rsc.org |

| Bromination | Tetrabutylammonium tribromide (TBATB) | C3-position | Used for regioselective bromination of pyrrolo[1,2-a]quinoxalines. nih.gov |

| Bromination | p-Toluenesulfonic anhydride (B1165640) / Tetrabutylammonium bromide | C2-position | Effective for fused pyridine N-oxides. tcichemicals.com |

Amidation and Alkylation Reactions at Nitrogen Centers

The nitrogen atoms in both the piperidine and pyridine rings of 2-(piperidin-2-yl)pyridine serve as key handles for synthetic elaboration through amidation and alkylation reactions. These transformations are fundamental for creating libraries of analogs with varied electronic and steric properties.

Amidation Reactions:

Amidation of the piperidine nitrogen is a common strategy to introduce a wide array of functional groups. Standard coupling conditions, employing acyl chlorides or carboxylic acids activated with coupling agents, are typically effective. A chemodivergent approach has been developed for the synthesis of N-(pyridin-2-yl)amides from 2-aminopyridines and α-bromoketones. rsc.org In this metal-free process, the reaction is promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene, leading to C-C bond cleavage and subsequent amidation. rsc.org This method provides a direct route to N-acylated pyridine moieties.

Another relevant method is the oxidative amidation of 2-aminopyridine (B139424) with aldehydes, catalyzed by bimetallic metal-organic frameworks (MOFs), such as Co/Fe-MOF, which acts as a Lewis acid catalyst. researchgate.net This process facilitates the formation of the C-N amide bond under oxidative conditions. researchgate.net

Alkylation Reactions:

Alkylation of the piperidine nitrogen introduces substituents that can significantly influence the molecule's conformation and basicity. Reductive amination is a widely used method, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent to form N-substituted piperidines. evitachem.com

Direct asymmetric alkylation of the C2-position of the pyridine ring in 2-alkylpyridines has been achieved using chiral lithium amides as noncovalent stereodirecting auxiliaries. nih.govescholarship.org This protocol circumvents the need for pre-functionalization of the substrate. nih.gov While this applies to the alkyl substituent on the pyridine rather than the piperidine nitrogen itself, the principles of using chiral auxiliaries to direct alkylation are relevant to the broader class of pyridine-containing compounds.

The table below summarizes representative conditions for N-alkylation and N-amidation of related piperidine and pyridine systems.

| Transformation | Substrate Type | Reagents & Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Amidation | 2-Aminopyridine & α-bromoketone | I₂, TBHP, Toluene | N-(Pyridin-2-yl)amide | Metal-free C-C bond cleavage and amidation. | rsc.org |

| Oxidative Amidation | 2-Aminopyridine & Benzaldehyde | Co/Fe-MOF, DTBP (oxidant) | N-Pyridinylamide | Catalytic C-N bond formation. | researchgate.net |

| Alkylation | Halogenated Secondary Amides | NaBH₄, Amide activation | N-Substituted Piperidines | One-pot tandem cyclization. | nih.gov |

| Asymmetric Alkylation | 2-Alkylpyridine | Chiral Lithium Amide, n-BuLi, Electrophile (R-X) | Chiral C2-Alkylated Pyridine | High enantioselectivity via chiral aggregates. | nih.govescholarship.org |

Modification of Pyridine and Piperidine Ring Systems

Functionalization of the carbon frameworks of the pyridine and piperidine rings opens avenues to novel derivatives with altered spatial arrangements and electronic distributions.

Modification of the Piperidine Ring:

The functionalization of pre-existing piperidine rings is a crucial strategy for analog synthesis. researchgate.net Catalyst-controlled C-H functionalization offers a direct method for introducing substituents at specific positions. For instance, rhodium-catalyzed reactions of donor/acceptor carbenes can achieve site-selective functionalization at the C2, C3, or C4 positions of the piperidine ring, with the outcome controlled by the choice of catalyst and the nitrogen protecting group. nih.gov This approach avoids the need for lengthy de novo ring synthesis. nih.gov

Another strategy involves the hydrogenation of a substituted pyridine precursor to the corresponding piperidine. nih.gov This method is one of the most prevalent for accessing substituted piperidines. researchgate.net The choice of catalyst (e.g., ruthenium, rhodium, iridium, nickel) and reaction conditions (pressure, temperature) is critical for achieving high yields and desired stereoselectivity (cis or trans). nih.gov

Modification of the Pyridine Ring:

The pyridine ring can be modified through various reactions, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. For example, in a multi-step synthesis starting from 2,6-dichloropyridine, one chlorine atom can be displaced by piperidine via SNAr, followed by a Buchwald-Hartwig cross-coupling reaction at the other chlorine position to introduce an amine group. mdpi.com

Direct C-H functionalization of the pyridine ring is also a powerful tool. The C-H alkylation of 2-arylpyridines has been demonstrated via the regioselective ring-opening of aziridines, allowing for the introduction of aminoalkyl substituents. researchgate.net Furthermore, the synthesis of 2,5-disubstituted pyridine derivatives can be achieved through a Ring Opening and Closing Cascade (ROCC) mechanism, starting from isoxazole (B147169) precursors. researchgate.net

The table below provides an overview of selected methods for ring system modification.

| Ring System | Methodology | Reagents & Conditions | Transformation | Key Findings | Reference |

|---|---|---|---|---|---|

| Piperidine | C-H Functionalization | Rhodium catalyst, Donor/acceptor carbene | Site-selective C-H insertion (C2, C3, or C4). | Selectivity is controlled by the catalyst and N-protecting group. | nih.gov |

| Piperidine | Pyridine Hydrogenation | Metal catalysts (Ru, Rh, Ni), H₂ | Formation of cis- or trans-substituted piperidines. | A prevalent method for accessing substituted piperidines. | researchgate.netnih.gov |

| Pyridine | Nucleophilic Aromatic Substitution (SNAr) | 2,6-Dichloropyridine, Piperidine, K₃PO₄, Dioxane | Displacement of a chlorine atom by piperidine. | An effective method for building the core scaffold. | mdpi.com |

| Pyridine | Buchwald-Hartwig Coupling | Aryl halide, Amine, Pd(OAc)₂, XantPhos, Cs₂CO₃ | Formation of a C-N bond on the pyridine ring. | Versatile method for introducing amino substituents. | mdpi.com |

| Pyridine | C-H Alkylation | 2-Arylpyridine, Aziridine (B145994), Catalyst | Introduction of an aminoalkyl group via aziridine ring-opening. | Direct functionalization of a C-H bond. | researchgate.net |

Methodologies for Scalable Chemical Synthesis for Research Applications

For the synthesis of substituted piperidines, strategies that begin with readily available pyridine derivatives followed by hydrogenation are often scalable. nih.gov The development of heterogeneous catalysts, such as nickel silicide, for pyridine hydrogenation is particularly advantageous for large-scale production, as it simplifies catalyst removal and recycling. nih.gov

The synthesis of biologically relevant spiropyrrolidines has been scaled up, and the principles can be applied to related heterocyclic systems. nih.gov The process involved optimizing reaction conditions to improve yields and facilitate purification, ultimately allowing for the production of multi-gram to kilogram quantities of the target compounds. nih.gov Such process development often involves a detailed study of reaction parameters, solvent effects, and purification techniques to ensure a reproducible and efficient large-scale synthesis.

Elucidation of Molecular Interactions and Biological Activities of 2 Piperidin 2 Yl Pyridine Dihydrochloride

Comprehensive Pharmacological Profiling of 2-(Piperidin-2-yl)pyridine (B97662) Dihydrochloride (B599025) and its Analogs

The pharmacological characteristics of 2-(Piperidin-2-yl)pyridine dihydrochloride and its related analogs have been investigated through various assays to determine their interaction with biological targets.

In Vitro Receptor Binding and Functional Assays

In vitro studies are fundamental in characterizing the affinity and functional effects of a compound on specific receptors. For analogs of 2-(Piperidin-2-yl)pyridine, these assays have been crucial in identifying their potential as modulators of various receptor systems.

For instance, a series of 5-(piperidin-4-yl)-3-hydroxypyrazole analogs, which share a piperidinyl-heterocycle motif, were evaluated for their binding affinity at GABA-A receptors. nih.gov While the unsubstituted analog of 4-PIOL was a weak antagonist, N-substituted derivatives displayed binding affinities in the high nanomolar to low micromolar range at native rat GABA-A receptors. nih.gov

In the context of G protein-coupled receptors (GPCRs), a high-throughput screen identified 2-piperidinyl phenyl benzamide (B126) derivatives as positive allosteric modulators of the human prostaglandin (B15479496) EP2 receptor. nih.gov These compounds potentiated the effect of the endogenous ligand PGE2, increasing its potency by 4- to 5-fold at a concentration of 20 μM without altering its efficacy, which is a hallmark of allosteric modulation. nih.gov

Furthermore, bridged piperidine (B6355638) analogs of a naphthalene-based P2Y14R antagonist were synthesized to explore their receptor affinity. nih.govresearchgate.net These modifications, including 2-azanorbornane and isoquinuclidine moieties, were designed to serve as bioisosteres of the parent piperidine ring. nih.govresearchgate.net Fluorescence binding assays on human P2Y14R and mouse P2Y14R expressing cell lines demonstrated that several of these rigidified piperidine derivatives maintained significant receptor affinity. nih.gov For example, the (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity than its corresponding enantiomer. researchgate.net

The following table summarizes the receptor binding data for selected analogs:

Interactive Data Table: Receptor Binding of 2-(Piperidin-2-yl)pyridine Analogs| Compound/Analog | Receptor Target | Assay Type | Measured Affinity (IC50/Ki) | Reference |

|---|---|---|---|---|

| 5-(Piperidin-4-yl)-3-hydroxypyrazole (unsubstituted) | GABA-A Receptor | Radioligand Binding | ~300 µM (IC50) | nih.gov |

| N-substituted 5-(Piperidin-4-yl)-3-hydroxypyrazoles | GABA-A Receptor | Radioligand Binding | High nM to low µM range | nih.gov |

| 2-Piperidinyl phenyl benzamides | Prostaglandin EP2 Receptor | Functional Assay (cAMP) | 4-5 fold potentiation of PGE2 at 20 µM | nih.gov |

| Bridged Piperidine Analog (2-azanorbornane) | P2Y14 Receptor | Fluorescence Binding | High affinity (specific values not detailed in abstract) | nih.govresearchgate.net |

| Isoquinuclidine analog | P2Y14 Receptor | Fluorescence Binding | 15.6 nM (IC50) | nih.gov |

Cellular-Based Bioactivity Screening and Validation

Cellular assays provide a more physiologically relevant context to validate the findings from in vitro receptor binding studies. These assays can assess the functional consequences of compound-target interaction within a living cell.

For example, the 2-piperidinyl phenyl benzamide positive allosteric modulators of the EP2 receptor were tested in C6G-EP2 cells. nih.gov These compounds demonstrated a concentration-dependent increase in PGE2-induced EP2 receptor activity, confirming their modulatory role. nih.gov Importantly, the compounds showed no activity in the absence of PGE2, further supporting an allosteric mechanism. nih.gov

In another study, new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine (B1315467) derivatives were evaluated for their cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and a noncancerous breast cell line (MCF-10A). nih.gov All synthesized compounds exhibited potent cytotoxic activities. nih.gov

The bioactivity of various heterocyclic compounds containing the pyridine (B92270) scaffold has been a subject of interest. For instance, 2-amino-3-cyanopyridine (B104079) derivatives have been identified as IKK-β inhibitors and possess antibacterial properties. nih.gov Similarly, derivatives of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine have shown cytotoxicity against different human tumor cells. nih.gov

Enzyme Inhibition Kinetics and Potency Studies

The inhibitory effects of 2-(Piperidin-2-yl)pyridine analogs on various enzymes have been a key area of investigation.

A series of novel 3-piperidinyl pyridine derivatives were identified as highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurological disorders. acs.org Optimization of a lead compound led to the discovery of a derivative with an IC50 of 8.1 nM for CH24H. acs.org However, this compound also exhibited significant inhibition of CYP3A4, a major drug-metabolizing enzyme. acs.org Further structural modifications, such as replacing a phenyl group with a 2-pyridyl group, drastically reduced CYP3A4 inhibition, albeit with a concomitant decrease in CH24H inhibitory potency. acs.org

In a different study, arylpyridin-2-yl guanidine (B92328) derivatives were designed and evaluated as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a potential therapeutic target for inflammatory diseases. mdpi.com The initial hit compound, 6-phenylpyridin-2-yl guanidine, showed an IC50 of approximately 18 µM. mdpi.com Structure-activity relationship studies led to the identification of more potent inhibitors. mdpi.com

Furthermore, a study on pyridine-quinoline hybrids identified compounds with potent inhibitory activity against PIM-1 kinase. nih.gov Kinetic studies revealed that some of these hybrids acted as competitive inhibitors, while one behaved as a mixed competitive and non-competitive inhibitor of the PIM-1 kinase enzyme. nih.gov

The table below presents enzyme inhibition data for relevant analogs:

Interactive Data Table: Enzyme Inhibition by 2-(Piperidin-2-yl)pyridine Analogs| Compound/Analog | Enzyme Target | Inhibition Type | Potency (IC50) | Reference |

|---|---|---|---|---|

| 3-Piperidinyl pyridine derivative | CH24H | Not specified | 8.1 nM | acs.org |

| 6-Phenylpyridin-2-yl guanidine | MSK1 | Not specified | ~18 µM | mdpi.com |

| Pyridine-quinoline hybrid (5c) | PIM-1 Kinase | Competitive | Potent (specific value not detailed in abstract) | nih.gov |

Mechanisms of Action at the Molecular and Cellular Level

Understanding the precise molecular and cellular mechanisms by which this compound and its analogs exert their effects is crucial for their development as therapeutic agents.

Identification and Validation of Molecular Targets

The identification of specific molecular targets is a primary goal of pharmacological research. For piperidine derivatives, a variety of targets have been identified.

As mentioned earlier, CH24H has been validated as a target for 3-piperidinyl pyridine derivatives. acs.org Similarly, MSK1 is a validated target for arylpyridin-2-yl guanidine compounds. mdpi.com In the realm of cancer research, molecular docking studies on newly synthesized pyridine-2(H)-one derivatives suggested that they target serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). nih.gov

Furthermore, a polyfunctionalized pyridine derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was identified as a potent dual-target agent against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with high affinity for the sigma-1 receptor. csic.es Molecular modeling studies supported these findings, indicating key interactions within the active sites of these targets. csic.es

Allosteric Modulation and Orthosteric Binding Mechanisms

Compounds can interact with their target receptors through two primary mechanisms: orthosteric binding, where the ligand binds to the same site as the endogenous agonist, and allosteric modulation, where the ligand binds to a different site, thereby modulating the receptor's response to the endogenous agonist. nih.gov

The 2-piperidinyl phenyl benzamide derivatives that potentiate the EP2 receptor are clear examples of positive allosteric modulators (PAMs). nih.gov Their activity is dependent on the presence of the endogenous agonist, and they increase its potency without having an effect on their own. nih.gov The discovery of such allosteric modulators for various GPCRs, including the muscarinic acetylcholine (B1216132) M4 receptor, highlights a growing area of research. google.comscispace.com

In contrast, the 5-(piperidin-4-yl)-3-hydroxypyrazole analogues of GABA-A receptor agonists were designed to probe the orthosteric binding site. nih.gov Docking studies using a homology model of the α1β2γ2 GABA-A receptor suggested that these analogs bind to the orthosteric site, with different N-substitutions leading to varied binding modes within this pocket. nih.gov

A close structural analog of 2-methyl-6-(phenylethynyl)-pyridine (MPEP) was found to act as a neutral allosteric site ligand on the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). researchgate.net This compound binds to the allosteric site without having a functional effect on its own but can block the effects of both allosteric antagonists and potentiators. researchgate.net

Downstream Signaling Pathway Elucidation

The biological effects of 2-(Piperidin-2-yl)pyridine derivatives are often mediated through their influence on specific intracellular signaling cascades. Research into arylpyridin-2-yl guanidine derivatives, a related class of compounds, has identified Mitogen- and Stress-Activated Kinase 1 (MSK1) as a key target. mdpi.com MSK1 is a nuclear kinase that plays a crucial role in the inflammatory response by activating the transcription factor NF-kB. mdpi.com Specifically, MSK1 phosphorylates the p65 subunit of NF-kB at Ser276, a step which enhances the transcription of pro-inflammatory genes, including the cytokine Interleukin-6 (IL-6). mdpi.com By inhibiting MSK1, these compounds can effectively suppress the downstream production of IL-6, demonstrating a clear mechanism for their anti-inflammatory effects. mdpi.com

Furthermore, the core structure of 2-(Piperidin-2-yl)pyridine is analogous to ligands that interact with nicotinic acetylcholine receptors (nAChRs). smolecule.com These receptors are ligand-gated ion channels, and their activation or modulation can trigger a variety of downstream cellular events, suggesting a potential role for these compounds in treating neurological conditions. smolecule.com Derivatives have also been investigated for their ability to block the mRNA expression of transforming growth factor-β1 (TGF-β1), a key mediator in the development of fibrosis. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 2-(Piperidin-2-yl)pyridine, these studies have provided critical insights into the pharmacophoric elements required for efficacy.

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 2-(Piperidin-2-yl)pyridine derivatives is highly sensitive to the type and placement of chemical substituents on both the pyridine and piperidine rings. nih.govnih.gov SAR studies have revealed that modifications to the piperidine ring and its attached carboxamide group can significantly alter potency. nih.gov For instance, research has shown that the presence of certain functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O), can enhance the antiproliferative activity of pyridine derivatives against cancer cell lines. nih.gov Conversely, the introduction of bulky groups or halogen atoms may lead to lower activity. nih.gov

In the development of MSK1 inhibitors, a systematic evaluation of placing a phenyl ring at different positions along the pyridine nucleus was conducted. mdpi.com Further diversification by introducing various substituents allowed for the exploration of lipophilic, electronic, and geometric parameters to optimize interactions with the target. mdpi.com Studies on other pyridine derivatives have shown that substituting with groups like a 4-bromophenyl moiety can lead to compounds with strong antimicrobial activity. researchgate.net The strategic placement of substituents is therefore a key strategy in the design of new bioactive agents based on this scaffold. nih.gov

Stereochemical Influence on Ligand-Receptor Interactions and Efficacy

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target, and this is particularly true for 2-(Piperidin-2-yl)pyridine derivatives. The piperidine ring contains a chiral center at the C2 position, leading to the existence of (R)- and (S)-enantiomers. smolecule.comchiralen.com These stereoisomers can exhibit different biological activities and potencies.

Research on a related azapane analog, which is more flexible than the piperidine structure, found it to be highly potent even as a racemic mixture (a 1:1 mixture of both enantiomers). nih.gov This suggests that the individual active enantiomer could be significantly more potent, highlighting the importance of stereochemistry for efficacy. nih.gov The specific three-dimensional arrangement of atoms dictates how the molecule fits into the binding site of a receptor or enzyme, influencing the strength and type of interaction. nih.gov Therefore, the synthesis of enantiomerically pure compounds is a critical step in developing optimized drug candidates. nih.gov

Conformational Flexibility and Its Role in Bioactivity

The degree of conformational flexibility or rigidity in the molecular structure of 2-(Piperidin-2-yl)pyridine derivatives is a critical determinant of their bioactivity. nih.gov Research has demonstrated that the piperidine ring has limited tolerance for being conformationally rigid. nih.gov For example, a highly rigid bicyclic analog, designed to lock the conformation, resulted in a significant loss of potency. nih.gov This indicates that a certain degree of flexibility is necessary for the molecule to adopt the optimal conformation required for binding to its biological target. nih.gov

Conversely, increasing the flexibility of the structure, such as by replacing the piperidine ring with a larger, more flexible azapane ring, was found to slightly improve potency. nih.gov This suggests that the ability of the molecule to adapt its shape to the binding site is crucial. In another study, the rigidification of a known flexible structure by forming a covalent bond to mimic a favorable hydrogen bond interaction was a successful strategy in designing novel scaffolds with improved inhibitory effects. mdpi.com These findings underscore the delicate balance between flexibility and rigidity that must be considered in the design of bioactive molecules. nih.gov

Therapeutic Potential and Drug Discovery Applications

The unique structural features and diverse biological activities of 2-(Piperidin-2-yl)pyridine and its derivatives make them privileged scaffolds in medicinal chemistry and drug discovery. nih.govnih.govresearchgate.net

Development of Innovative Bioactive Molecules and Drug Candidates

The 2-(Piperidin-2-yl)pyridine framework has served as a starting point for the development of numerous innovative bioactive molecules with potential therapeutic applications across a range of diseases. mdpi.comnih.gov

Anti-inflammatory Agents: Based on a 6-phenylpyridin-2-yl guanidine hit, SAR studies led to the discovery of potent and non-cytotoxic MSK1 inhibitors. mdpi.com One promising compound, a 2-aminobenzimidazole (B67599) derivative, effectively inhibited MSK1 activity and reduced the release of the pro-inflammatory cytokine IL-6 in vitro, and also demonstrated efficacy in a mouse model of asthma. mdpi.com

Anti-fibrotic Compounds: Novel derivatives containing a pyrimidine (B1678525) scaffold linked to the pyridine ring have been designed and synthesized. mdpi.com These compounds were evaluated for their ability to inhibit collagen prolyl 4-hydroxylase (CP4H), an important target in fibrotic diseases, and showed promising anti-fibrotic activity in cellular assays. mdpi.com

Anticancer Agents: The pyridine scaffold is prevalent in molecules designed for cancer therapy. nih.gov Derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including prostate cancer. nih.gov One strategy involved using 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine as a lead compound to design new Mannich bases with activity against prostate cancer cells. nih.gov Other derivatives have shown potential as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in non-small cell lung cancer. nih.gov

Neurological Agents: The structural similarity of the piperidine moiety to natural alkaloids has prompted its use in the development of compounds targeting the central nervous system (CNS). evitachem.comevitachem.com

Research in Anticancer Strategies

The pyridine scaffold is a fundamental component in a variety of synthetic drugs and natural products, and its derivatives are of significant interest in the development of anticancer agents. arabjchem.orgresearchgate.net Several clinically approved cancer therapies, including Sorafenib and Regorafenib, feature a pyridine core, highlighting its importance in oncology. arabjchem.org The anticancer activity of pyridine derivatives is often attributed to their ability to induce apoptosis, interfere with the cell cycle, and inhibit angiogenesis. ijsat.org

Similarly, the piperidine ring is a common structural feature in many alkaloids with demonstrated anticancer properties. nih.gov A notable example is piperine (B192125), an alkaloid found in black pepper, which has shown therapeutic potential against various cancers, including breast, lung, and prostate cancer. nih.gov

A study focusing on a related compound, 2-amino-4-(1-piperidine) pyridine, revealed its inhibitory effects on colon cancer. nih.gov In this research, the compound was shown to reduce the viability of colon cancer cells in a concentration-dependent manner. nih.gov Furthermore, it was observed to suppress the migration and invasion of cancer cells while promoting apoptosis. nih.gov The in vivo part of the study, conducted on a mouse model, also indicated a reduction in tumor growth following treatment with 2-amino-4-(1-piperidine) pyridine. nih.gov The mechanism of action was suggested to be linked to the downregulation of FOXA2 expression. nih.gov

Table 1: Anticancer Research Findings for a Pyridine-Piperidine Derivative

| Compound | Cancer Type | Key Research Findings |

|---|---|---|

| 2-amino-4-(1-piperidine) pyridine | Colon Cancer | Demonstrated reduced viability, suppressed migration, and induced apoptosis in HCT116 and HT29 cells. Reduced tumor growth in a mouse model. nih.gov |

Investigation as Antimicrobial and Anti-inflammatory Agents

The growing challenge of antimicrobial resistance has spurred significant research into new classes of therapeutic agents. Pyridine and its derivatives have been a focal point in this area due to their presence in numerous compounds with inherent antimicrobial and antifungal activities. bohrium.comresearchgate.net The synthesis of novel pyridine-containing compounds is an active area of research, with many new derivatives being screened for their efficacy against multidrug-resistant pathogens. bohrium.com For instance, certain pyridine derivatives synthesized from 2-amino benzothiazoles have exhibited moderate antimicrobial activity. bohrium.com

The piperidine nucleus is also a key component in a number of antimicrobial agents. symbiosisonlinepublishing.com Research into 2-hydroxypyrrolidine/piperidine derivatives has identified compounds with significant antibacterial properties, with some showing efficacy comparable to standard antibiotics like rifampicin. symbiosisonlinepublishing.com

In the realm of anti-inflammatory research, substituted piperidines have shown promise as immunomodulatory agents. evitachem.com Specifically, piperidine derivatives with substitutions at the 4-position have been found to inhibit key kinases in inflammatory pathways, including tyrosine kinases and phosphodiesterase 4 (PDE4). evitachem.com

Table 2: Antimicrobial Activity of Selected Piperidine/Pyrrolidine Derivatives

| Compound | Activity | Note |

|---|---|---|

| 1-(quinolin-3-yl) pyrrolidin-2-ol | Potent Antimicrobial | Effective against all tested bacterial strains. symbiosisonlinepublishing.com |

| 1-(pyridin-4-yl) pyrrolidin-2-ol | Moderate Antimicrobial | Showed moderate efficacy against tested pathogens. symbiosisonlinepublishing.com |

Exploration in Neurodegenerative Disease Research

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry for central nervous system (CNS) targets. nih.gov In the context of Alzheimer's disease, the ability of certain pyridine derivatives to act as metal chelators is a significant area of interest. nih.govresearchgate.net The dysregulation of metal ions like copper and zinc is implicated in the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's. nih.govresearchgate.net Studies on pyridine derivatives such as ENDIP have shown that they can effectively sequester these metal ions, thereby preventing amyloid aggregation and even promoting the dissolution of existing plaques. nih.govresearchgate.net

The piperidine moiety is also central to the study of neuroprotective agents. nih.gov For example, research into synthetic analogues of piperine has yielded compounds with significant neuroprotective effects. nih.gov One such analogue was found to protect neuronal cells from oxidative stress-induced damage. nih.gov In animal models of Parkinson's disease, this compound was shown to mitigate behavioral deficits and protect dopaminergic neurons, with the mechanism likely involving the activation of the Nrf2 antioxidant pathway. nih.gov

Potential Applications in Cardiovascular Conditions

The cardiovascular system is another area where pyridine and piperidine derivatives have been investigated for their therapeutic potential. Research into N-arylpiperazine derivatives of pyridine has identified compounds with a strong affinity for α1-adrenoceptors. nih.gov This is significant because α1-adrenoceptor antagonists are a class of drugs used to treat hypertension. In vivo studies in rats confirmed that compounds from this class exhibited hypotensive activity. nih.gov

However, the development of piperidine derivatives for therapeutic use must also consider potential cardiotoxicity, an issue that has been noted in the context of their application in cancer treatment. mdpi.com Careful structural modification and screening are necessary to optimize the therapeutic index of such compounds.

Computational and Theoretical Studies on 2 Piperidin 2 Yl Pyridine Dihydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like 2-(Piperidin-2-yl)pyridine (B97662) dihydrochloride (B599025). tandfonline.comnih.gov These methods allow for the optimization of the molecular geometry and the calculation of various electronic properties.

In the case of 2-(Piperidin-2-yl)pyridine dihydrochloride, both the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the piperidine (B6355638) ring are protonated. This dual protonation significantly influences the electronic distribution and reactivity of the molecule compared to its neutral form. The positive charges introduced by the protons lead to a general withdrawal of electron density from the ring systems, affecting the energies and distributions of the molecular orbitals.

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the π-system of the pyridine ring and the non-bonding orbitals of the chloride anions, while the LUMO is likely to be distributed over the electron-deficient pyridinium (B92312) ring. The protonation of the nitrogen atoms lowers the energies of both the HOMO and LUMO, and generally increases the HOMO-LUMO gap, suggesting increased stability.

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would show a significant accumulation of positive potential around the protonated nitrogen atoms and the adjacent hydrogen atoms. Conversely, regions of negative potential would be concentrated around the chloride counter-ions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies (Calculated)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -7.0 | Primarily associated with the π-system and chloride ions |

| LUMO | -1.0 to -2.5 | Primarily associated with the π*-system of the pyridinium ring |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates relative chemical stability |

Note: The values in this table are representative and can vary depending on the level of theory and basis set used in the calculation. mdpi.com

Computational methods can predict spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govscirp.org For this compound, the protonation of the nitrogen atoms is expected to cause a significant downfield shift for the protons on both the pyridine and piperidine rings, particularly those in close proximity to the nitrogen atoms. researchgate.netipb.pt The aromatic protons of the pyridinium ring would likely appear in the 7.5-9.0 ppm range, while the protons on the piperidinium (B107235) ring would be shifted downfield compared to the neutral piperidine. rsc.orgrsc.org

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Position | Predicted Chemical Shift Range (ppm) | Notes |

| Pyridinium H-6 | 8.5 - 9.0 | Downfield due to proximity to protonated nitrogen |

| Pyridinium H-3, H-4, H-5 | 7.5 - 8.5 | Aromatic region, influenced by electron withdrawal |

| Piperidinium H-2 | 3.5 - 4.0 | Adjacent to both the pyridinium ring and protonated nitrogen |

| Piperidinium NH₂⁺ | 9.0 - 10.0 | Broad signal, exchangeable with D₂O |

| Other Piperidinium H | 1.5 - 3.0 | Complex multiplets |

Note: These are estimated ranges and can be influenced by solvent and concentration.

UV-Vis Spectra: The UV-Vis absorption spectrum of pyridine and its derivatives typically shows π→π* transitions. researchgate.netrsc.org For 2-(Piperidin-2-yl)pyridine, these transitions would be influenced by the piperidine substituent. Upon formation of the dihydrochloride salt, the protonation of the pyridine nitrogen would likely lead to a hypsochromic (blue) shift in the absorption maxima due to the stabilization of the ground state. rsc.org Time-dependent DFT (TD-DFT) can be employed to simulate the electronic transitions and predict the UV-Vis spectrum. researchgate.net

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. semanticscholar.orgresearchgate.netnih.gov

Molecular docking involves placing the ligand into the binding site of a protein in various orientations and conformations to find the most favorable binding mode. researchgate.net The process relies on scoring functions to estimate the binding affinity. For this compound, the protonated nitrogen atoms would be key sites for forming strong hydrogen bonds with appropriate amino acid residues (e.g., aspartate, glutamate) in a protein's active site. mdpi.com The aromatic pyridine ring could also participate in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. nih.gov

Docking studies can predict the most likely binding orientation of the ligand within the protein's active site. semanticscholar.org The binding affinity is often expressed as a docking score or an estimated binding free energy (ΔG). A lower docking score generally indicates a more favorable binding interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Description |

| Docking Score | -8.5 kcal/mol | Estimated binding affinity |

| Key Interacting Residues | ASP120, GLU150, TYR80 | Amino acids forming hydrogen bonds or other interactions |

| Hydrogen Bonds | NH₂⁺ (piperidine) - ASP120 (OD1) | Example of a key electrostatic interaction |

| Pi-Cation Interaction | Pyridinium ring - TYR80 | Example of an interaction with an aromatic residue |

Note: This table is illustrative of the type of data generated from a molecular docking study and does not represent actual experimental results.

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time. researchgate.net An MD simulation would typically start with the best-docked pose and simulate the movements of all atoms in the system, including solvent molecules, over a period of nanoseconds to microseconds.

These simulations can reveal the stability of the predicted binding mode and the flexibility of the ligand within the binding site. For this compound, MD simulations could show how the piperidine ring fluctuates between different chair and boat conformations while bound to the protein. nih.gov It can also highlight the persistence of key hydrogen bonds and other interactions, providing a more robust understanding of the binding event than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental tenet of QSAR is that variations in the structural or physicochemical properties of a molecule are reflected in its biological activity. fiveable.me For this compound and its analogs, QSAR studies are instrumental in developing predictive models for their biological activities and in identifying the key molecular features that govern these activities.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for 2-(Piperidin-2-yl)pyridine derivatives involves a systematic workflow. mdpi.com This process begins with the compilation of a dataset of structurally related compounds with their corresponding experimentally determined biological activities. A wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., partial charges). scienceforecastoa.com

Various statistical and machine learning methods are employed to build the QSAR models. Multiple Linear Regression (MLR) is a common starting point, which aims to establish a linear relationship between the biological activity and a small number of descriptors. scienceforecastoa.comnih.gov More advanced techniques such as Partial Least Squares (PLS), Genetic Algorithms (GA) coupled with MLR (GA-MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are often used to handle complex, non-linear relationships and large numbers of descriptors. nih.govtandfonline.comresearchgate.nettandfonline.com

The robustness and predictive power of the developed QSAR models are rigorously assessed through internal and external validation procedures. Internal validation techniques like leave-one-out (LOO) cross-validation (Q²) ensure the model's stability and predictive ability within the training set. nih.govnih.gov External validation, where the model's predictive performance is evaluated on an independent test set of compounds not used in model development, is crucial for establishing the model's real-world applicability. tandfonline.comnih.gov

In studies on various piperidine derivatives, different QSAR models have been developed to predict a range of biological activities, including cytotoxicity, receptor antagonism, and enzyme inhibition. nih.govnih.govtandfonline.com For instance, a comparative QSAR investigation on 3,5-bis(arylidene)-4-piperidone derivatives utilized both MLR and GA-PLS methods to develop predictive models for their cytotoxic potential. nih.gov The statistical quality of these models is typically evaluated using parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov

Table 1: Examples of QSAR Models for Piperidine Derivatives

Identification of Key Structural Features for Desired Bioactivity

A primary goal of QSAR studies is to identify the specific structural features of a molecule that are either beneficial or detrimental to its biological activity. fiveable.me For 2-(Piperidin-2-yl)pyridine and its analogs, this involves elucidating which parts of the molecule, such as the piperidine ring, the pyridine ring, and any substituents, are critical for the desired bioactivity.

The interpretation of QSAR models provides valuable insights into these structure-activity relationships. In MLR models, the sign and magnitude of the coefficients associated with each descriptor indicate the direction and importance of their influence on the biological activity. scienceforecastoa.com For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could enhance its activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely affect the biological activity. researchgate.net These maps are invaluable for guiding the rational design of new, more potent, and selective analogs. researchgate.net

Studies on various piperidine-containing compounds have highlighted several key structural features that influence their biological activities. The piperidine ring itself is often a crucial pharmacophoric element. nih.gov For instance, in a study of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a key structural element for activity at the σ1 receptor. nih.gov

Table 2: Key Structural Features and Their Influence on Bioactivity in Piperidine Derivatives

Advanced Analytical Methodologies in Research on 2 Piperidin 2 Yl Pyridine Dihydrochloride

Comprehensive Spectroscopic Characterization (NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(Piperidin-2-yl)pyridine (B97662) dihydrochloride (B599025). Each method provides unique information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 2-(Piperidin-2-yl)pyridine dihydrochloride, both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework. In the dihydrochloride salt form, the nitrogen atoms of both the pyridine (B92270) and piperidine (B6355638) rings are protonated, which significantly influences the chemical shifts of nearby protons and carbons, typically shifting them downfield compared to the free base.

¹H NMR: The spectrum would show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The aromatic region would display complex splitting patterns characteristic of a substituted pyridine. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region. rsc.orgchemicalbook.com

¹³C NMR: The spectrum provides information on each unique carbon atom in the molecule. Aromatic carbons of the pyridine ring would resonate at lower field (higher ppm) compared to the aliphatic carbons of the piperidine ring. scirp.orgrsc.org

Predicted NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Pyridine H | 7.5 - 8.8 | m |

| ¹H | Piperidine CH (α to Py) | ~4.0 - 4.5 | m |

| ¹H | Piperidine CH₂ | 1.5 - 3.5 | m |

| ¹³C | Pyridine C | 120 - 160 | - |

| ¹³C | Piperidine C | 20 - 60 | - |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and structural features. For 2-(Piperidin-2-yl)pyridine, the molecular ion peak corresponding to the free base (C₁₀H₁₄N₂) would be observed at m/z 162.23. chemscene.comnih.gov The fragmentation pattern is typically characterized by the cleavage of the piperidine ring and the bond connecting the two rings. nist.govnih.gov

Expected Mass Spectrometry Fragmentation

| Fragment Ion (m/z) | Possible Structure/Origin |

|---|---|

| 162 | Molecular Ion [M]⁺ |

| 161 | [M-H]⁺ |

| 84 | Piperidinyl cation fragment |

| 78 | Pyridyl cation fragment |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would show characteristic bands for the N-H stretches of the protonated amines, aromatic and aliphatic C-H stretches, and the C=C and C=N stretches of the pyridine ring. scirp.orgiaea.org

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N⁺-H Stretch (Ammonium) | 2400 - 2800 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C, C=N Stretch (Pyridine Ring) | 1400 - 1600 |

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in 2-(Piperidin-2-yl)pyridine is the primary chromophore, responsible for absorbing UV light. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.netresearchgate.netrsc.org The position of the absorption maximum (λ_max) can be influenced by the solvent and the protonation state of the molecule.

Expected UV-Vis Absorption Data

| Electronic Transition | Typical λ_max (nm) |

|---|---|

| π → π* | ~260 - 270 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (HPLC, GC, Chiral Chromatography)

Chromatographic methods are essential for separating 2-(Piperidin-2-yl)pyridine from impurities and for resolving its enantiomers. These techniques are critical for quality control and for studying the stereochemistry of the compound.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Both HPLC and GC are routinely used to assess the purity of pharmaceutical compounds.

Reversed-Phase HPLC is a common method for purity analysis, typically employing a C18 stationary phase with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. helixchrom.commdpi.comnih.gov Detection is commonly performed using a UV detector set to the λ_max of the pyridine chromophore.

Gas Chromatography (GC) , often with a flame ionization detector (FID), can also be used. iaea.orgiaea.org This method requires the compound to be volatile and thermally stable. Analysis of the dihydrochloride salt may require conversion to the more volatile free base prior to injection.

Typical Chromatographic Conditions for Purity Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| RP-HPLC | Octadecylsilane (C18) | Acetonitrile / Water with 0.1% TFA | UV (e.g., 260 nm) |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | FID |

Chiral Chromatography Since 2-(Piperidin-2-yl)pyridine possesses a chiral center at the C2 position of the piperidine ring, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is typically achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of chiral amines and heterocyclic compounds. tandfonline.comrsc.org

Example Conditions for Chiral Separation

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Detector |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA/IB) | Hexane / Isopropanol with an amine additive | UV |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A single-crystal X-ray diffraction study of this compound would provide an unambiguous confirmation of its molecular structure and stereochemistry. While a specific crystal structure for this exact compound is not publicly available, the technique would yield critical information about its solid-state conformation, including the puckering of the piperidine ring (typically a chair conformation), the relative orientation of the two heterocyclic rings, and the intricate network of intermolecular interactions. nih.govresearchgate.net In the dihydrochloride salt, strong hydrogen bonds would be expected between the protonated nitrogen atoms (N⁺-H) and the chloride anions (Cl⁻), as well as potentially other hydrogen-bonding interactions that dictate the crystal packing.

Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Bond Lengths & Angles | Precise geometry of the molecule. |

| Torsional Angles | Conformation of the piperidine ring and orientation of the pyridine ring. |

| Crystal System & Space Group | Symmetry and packing arrangement in the crystal lattice. |

| Hydrogen Bonding | Intermolecular forces governing the solid-state structure. |

| Absolute Configuration | Unambiguous assignment of R/S configuration for an enantiopure crystal. |

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for analyzing complex mixtures. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are particularly vital in pharmaceutical research. nih.govscispace.com

For 2-(Piperidin-2-yl)pyridine, LC-MS is the method of choice for identifying and quantifying the compound in complex biological matrices such as plasma or urine. nih.gov The liquid chromatograph separates the parent compound from its metabolites and other endogenous components, while the mass spectrometer provides mass information for structural elucidation. researchgate.netresearchgate.net

In metabolic studies, LC-MS is used to identify products of biotransformation. Common metabolic pathways for compounds containing piperidine and pyridine rings include oxidation reactions. By comparing the mass spectra of metabolites to that of the parent drug, specific structural modifications can be identified. researchgate.net For example, hydroxylation adds 16 Da to the molecular mass, while N-oxidation also adds 16 Da. Tandem MS (MS/MS) can further provide fragmentation patterns of the metabolites to pinpoint the exact site of modification.

Common Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Mass Change (Da) | Potential Metabolite Structure |

|---|---|---|

| Hydroxylation | +16 | Hydroxyl group added to piperidine or pyridine ring. |

| N-Oxidation | +16 | Oxygen added to the pyridine nitrogen. researchgate.net |

| Dehydrogenation | -2 | Formation of a double bond in the piperidine ring. |

| Glucuronidation | +176 | Conjugation with glucuronic acid at a hydroxyl group. |

Preclinical Research Models and Early Drug Development Insights for 2 Piperidin 2 Yl Pyridine Dihydrochloride

In Vivo Pharmacological Efficacy Studies in Relevant Disease Models

The potential antipsychotic efficacy of gevotroline was assessed in established preclinical animal models that are predictive of clinical antipsychotic activity. These models are designed to evaluate the ability of a compound to counteract the behavioral effects of dopamine agonists or to induce behaviors characteristic of antipsychotic agents.

One of the key models used is the conditioned avoidance response (CAR) test. In this paradigm, animals are trained to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Clinically effective antipsychotic drugs are known to selectively suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus once it is present. This selective inhibition is considered a hallmark of antipsychotic activity and is used to differentiate these agents from sedatives or motor-impairing drugs nih.govsigmaaldrich.comnih.govnih.gov. While specific data on gevotroline's performance in the CAR test is not publicly available, its classification as a potential antipsychotic suggests it would have been evaluated in this model.

Another important set of preclinical models involves the antagonism of behaviors induced by dopamine agonists, such as apomorphine. Apomorphine-induced stereotypy , characterized by repetitive, compulsive behaviors like gnawing, licking, and sniffing in rodents, is a well-established model for the positive symptoms of schizophrenia, which are thought to be driven by dopamine hyperactivity. Atypical antipsychotics are expected to inhibit these stereotyped behaviors. The potency of a compound in blocking apomorphine-induced stereotypy is a common measure of its dopamine D2 receptor antagonist activity in vivo nih.govnih.govresearchgate.netresearchgate.net.

The propensity of an antipsychotic to induce extrapyramidal side effects (EPS) is often assessed in preclinical models by its ability to induce catalepsy . Catalepsy is a state of motor immobility and waxy flexibility, and in rodents, it is often measured by the length of time an animal remains in an awkward posture. While typical antipsychotics with high D2 receptor antagonism often induce significant catalepsy, atypical antipsychotics are generally expected to have a lower cataleptogenic potential.

The table below summarizes the common preclinical models used to assess the in vivo efficacy of antipsychotic drugs like gevotroline.

| Preclinical Model | Endpoint Measured | Relevance to Schizophrenia |

| Conditioned Avoidance Response (CAR) | Suppression of avoidance behavior | Predictive of general antipsychotic efficacy |

| Apomorphine-Induced Stereotypy | Inhibition of repetitive, compulsive behaviors | Model for positive symptoms (hyperdopaminergia) |

| Catalepsy Test | Induction of motor immobility | Predictor of extrapyramidal side effect liability |

Pharmacokinetic Profiling and Absorption, Distribution, Metabolism Research in Preclinical Models

The preclinical pharmacokinetic profile of a drug candidate is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are typically conducted in various animal species to predict the drug's behavior in humans. For gevotroline, comprehensive ADME studies would have been performed, although specific data is limited in the public domain.

Generally, preclinical pharmacokinetic studies for a compound like gevotroline would involve administering the drug to animal models, such as rats and dogs, via different routes (e.g., intravenous and oral) to determine key parameters. These parameters include bioavailability, clearance, volume of distribution, and half-life. Such studies are fundamental to establishing a potential dosing regimen for clinical trials.

To investigate the metabolic fate of gevotroline, in vitro studies using liver microsomes and hepatocytes from different species, including humans, would have been conducted. These assays are essential for predicting the rate of metabolism and identifying the primary enzymes responsible for the drug's breakdown.

Metabolic stability assays in liver microsomes or hepatocytes help determine the intrinsic clearance of a compound. This information is used to predict its hepatic clearance and half-life in vivo. The stability of the compound is assessed by measuring its disappearance over time when incubated with these liver preparations.

Enzyme inhibition studies , particularly focusing on the cytochrome P450 (CYP) enzyme system, are critical for assessing the potential for drug-drug interactions. These studies evaluate the ability of gevotroline to inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Significant inhibition of these enzymes could lead to altered plasma levels of co-administered drugs that are metabolized by the same pathways nih.govresearchgate.netdoi.orgnih.govfrontiersin.org.

The table below outlines the typical in vitro metabolism assays performed during preclinical development.

| Assay Type | Purpose | Key Parameters Measured |

| Metabolic Stability (Liver Microsomes/Hepatocytes) | Predict hepatic clearance and half-life | Intrinsic clearance (CLint), half-life (t1/2) |

| Cytochrome P450 (CYP) Inhibition | Assess potential for drug-drug interactions | IC50 (concentration causing 50% inhibition) |

| Reaction Phenotyping | Identify primary metabolizing enzymes | Contribution of individual CYP isoforms to metabolism |

Understanding how a drug is metabolized is crucial for identifying potentially active or toxic metabolites. In preclinical development, studies are conducted to identify the major metabolites of gevotroline and to elucidate the primary biotransformation pathways. This is typically achieved by incubating the drug with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) springernature.commsmetrix.comyoutube.com.

The metabolic pathways for a molecule like gevotroline, which contains piperidine (B6355638) and pyridine (B92270) rings, could involve several types of reactions. Phase I reactions often include oxidation, such as hydroxylation of the aromatic or aliphatic rings, and N-dealkylation. Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion from the body nih.govnih.govdshs-koeln.deyoutube.comhyphadiscovery.com. Identifying these pathways is essential for a complete understanding of the drug's disposition.

Mechanistic Studies of Potential Off-Target Interactions in Research Models

A significant finding for gevotroline is its high affinity for the sigma (σ) receptor iiab.me. Sigma receptors are a unique class of proteins found in the central nervous system and other parts of the body, and they are implicated in a variety of cellular functions. The interaction of antipsychotic drugs with sigma receptors has been a subject of interest, with potential implications for both therapeutic effects and side effects. There are two main subtypes of sigma receptors, σ1 and σ2. The binding of ligands to these receptors can modulate various neurotransmitter systems, including the dopaminergic system sigmaaldrich.comnih.gov. The high affinity of gevotroline for the sigma receptor suggests that some of its pharmacological effects may be mediated through this interaction. However, it is also noted that many sigma receptor ligands possess some degree of antimuscarinic activity, which needs to be considered when interpreting their in vivo effects nih.gov.

To fully characterize the off-target profile of a drug candidate, it is typically screened against a broad panel of receptors, ion channels, and enzymes. This provides a comprehensive overview of its potential secondary pharmacological activities.

The table below summarizes the key off-target interaction for gevotroline.

| Off-Target | Binding Affinity | Potential Implication |

| Sigma (σ) Receptor | High | Modulation of dopaminergic and other neurotransmitter systems, potential contribution to efficacy or side effects |

Conclusion and Future Perspectives in 2 Piperidin 2 Yl Pyridine Dihydrochloride Research

Synthesis of Key Research Findings and Methodological Advancements

Research into 2-(Piperidin-2-yl)pyridine (B97662) and its derivatives has yielded several important insights into their synthesis, structure-activity relationships (SAR), and biological activities. Methodological advancements have been crucial in expanding the chemical space and enabling the generation of diverse compound libraries for screening.

Key findings from various studies on related piperidine-pyridine scaffolds have demonstrated their potential in a range of therapeutic areas, including neurodegenerative diseases and oncology. evitachem.com For instance, the piperidine-pyridine motif is a core component of several FDA-approved drugs, highlighting its therapeutic versatility. evitachem.comnih.gov The synthesis of these compounds often involves multi-step organic reactions, with techniques such as reductive amination and nucleophilic substitution being commonly employed. evitachem.com Recent advancements in catalytic methods, including the use of ruthenium and nickel catalysts for pyridine (B92270) hydrogenation, have enabled more efficient and stereoselective synthesis of piperidine (B6355638) derivatives. nih.gov

The structural and functional significance of the piperidine-pyridine motif lies in its unique electronic properties and conformational flexibility. evitachem.com The pyridine ring, being an electron-deficient aromatic system, can participate in hydrogen bonding, while the piperidine ring provides a three-dimensional structure that can be crucial for receptor binding. evitachem.com The hydrochloride salt form is often used to improve the compound's physicochemical properties, such as solubility. evitachem.com

Table 1: Summary of Research Findings on Piperidine-Pyridine Scaffolds

| Research Area | Key Findings and Methodological Advancements |

|---|---|

| Synthesis | Development of multi-step synthetic routes including reductive amination and nucleophilic substitution. evitachem.com Advancements in catalytic hydrogenation for stereoselective synthesis. nih.gov |

| Structural Significance | The hybrid structure offers unique electronic profiles and conformational adaptability. evitachem.com The pyridine ring's metabolic stability can improve the plasma half-life of molecules. evitachem.com |

| Therapeutic Applications | The scaffold is present in drugs for Alzheimer's disease (Donepezil) and cancer (Crizotinib). evitachem.com Derivatives show promise in targeting neurological disorders. evitachem.com |

Identification of Remaining Challenges and Unexplored Research Opportunities

Despite the progress made, several challenges and unexplored avenues remain in the research of 2-(Piperidin-2-yl)pyridine dihydrochloride (B599025) and its analogs. A primary challenge lies in achieving target specificity and minimizing off-target effects. The inherent flexibility of the piperidine ring can lead to interactions with multiple receptors, which necessitates careful structural modifications to enhance selectivity.

Further exploration of the chemical space around the 2-(Piperidin-2-yl)pyridine core is a significant research opportunity. The synthesis and evaluation of derivatives with diverse substituents on both the piperidine and pyridine rings could lead to the discovery of compounds with novel biological activities. nih.govmdpi.com For example, the introduction of fluorine atoms has been shown to enhance the biological activity and binding affinity of similar compounds. evitachem.com